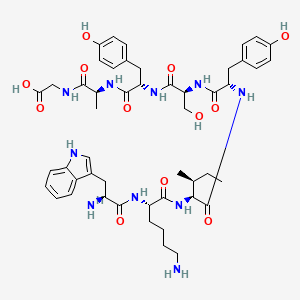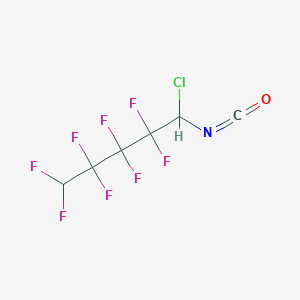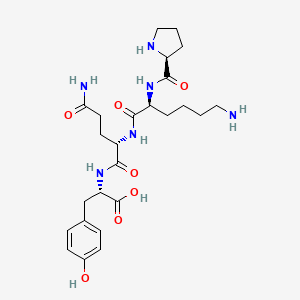![molecular formula C22H29O2PSi B14247830 2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- CAS No. 500599-21-3](/img/structure/B14247830.png)
2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- is a complex organic compound with a unique structure that includes a propargyl alcohol moiety, a phosphinyl group, and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of propargyl alcohol with a trimethylsilylating agent, such as trimethylsilyl chloride, in the presence of a base like triethylamine. This step yields 3-(trimethylsilyl)-2-propyn-1-ol .
This involves the reaction of the intermediate 3-(trimethylsilyl)-2-propyn-1-ol with a bis(2-phenylethyl)phosphine oxide under suitable conditions, such as the presence of a catalyst or under reflux .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The triple bond in the propargyl moiety can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- involves its interaction with molecular targets through its functional groups. The propargyl alcohol moiety can participate in nucleophilic addition reactions, while the phosphinyl group can coordinate with metal centers in catalytic processes. The trimethylsilyl group can enhance the compound’s stability and facilitate its use in various reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trimethylsilyl)-2-propyn-1-ol: Similar structure but lacks the phosphinyl group.
1-Phenyl-2-propyn-1-ol: Contains a phenyl group instead of the trimethylsilyl and phosphinyl groups.
Propargyl alcohol: The simplest form, lacking both the trimethylsilyl and phosphinyl groups.
Uniqueness
2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- is unique due to the presence of both the phosphinyl and trimethylsilyl groups, which confer distinct reactivity and stability properties. This makes it a versatile compound in synthetic and catalytic applications .
Eigenschaften
CAS-Nummer |
500599-21-3 |
|---|---|
Molekularformel |
C22H29O2PSi |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
1-[bis(2-phenylethyl)phosphoryl]-3-trimethylsilylprop-2-yn-1-ol |
InChI |
InChI=1S/C22H29O2PSi/c1-26(2,3)19-16-22(23)25(24,17-14-20-10-6-4-7-11-20)18-15-21-12-8-5-9-13-21/h4-13,22-23H,14-15,17-18H2,1-3H3 |
InChI-Schlüssel |
VSEFXJHSXOPCMD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC(O)P(=O)(CCC1=CC=CC=C1)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
![Dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate](/img/structure/B14247767.png)


![Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate](/img/structure/B14247783.png)

![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)

![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)


![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)

